

Technical Guide: Iopamidol EP Impurity F – Structural Elucidation, Origin, and Control

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Iopamidol ep impurity F*

CAS No.: 1869069-71-5

Cat. No.: B602066

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Executive Summary

In the high-stakes synthesis of non-ionic contrast media, **Iopamidol EP Impurity F** represents a critical process-related impurity (PRI) arising from competitive amidation. Chemically identified as the N,N-dimethylamino derivative of Iopamidol, this species deviates from the target molecule by the substitution of one serinol (1,3-dihydroxy-2-propyl) arm with a dimethylamine moiety.

This guide provides a definitive structural analysis of Impurity F (CAS 1869069-71-5), delineates the mechanistic pathway of its formation via solvent degradation, and establishes robust analytical protocols for its detection and control in compliance with European Pharmacopoeia (EP) and ICH Q3A/B standards.

Chemical Identity & Structural Analysis[1]

Impurity F is a structural analogue of Iopamidol where the symmetry of the isophthalamide core is broken by an asymmetric amidation event. Unlike the parent molecule, which bears two hydrophilic serinol side chains, Impurity F possesses one hydrophobic dimethylamide terminus.

Key Chemical Data[1][2]

Parameter	Specification
Common Name	lopamidol EP Impurity F
Chemical Name (IUPAC)	-(1,3-dihydroxypropan-2-yl)- -dimethyl-5-[[2,4,6-triodobenzene-1,3-dicarboxamide
CAS Registry Number	1869069-71-5
Molecular Formula	C H I N O
Molecular Weight	731.06 g/mol
Parent Molecule	lopamidol (C H I N O ; MW 777.[1][2][3][4][5][6]09)
Structural Difference	Loss of C H O (Serinol) + Gain of C H

(Dimethyl)

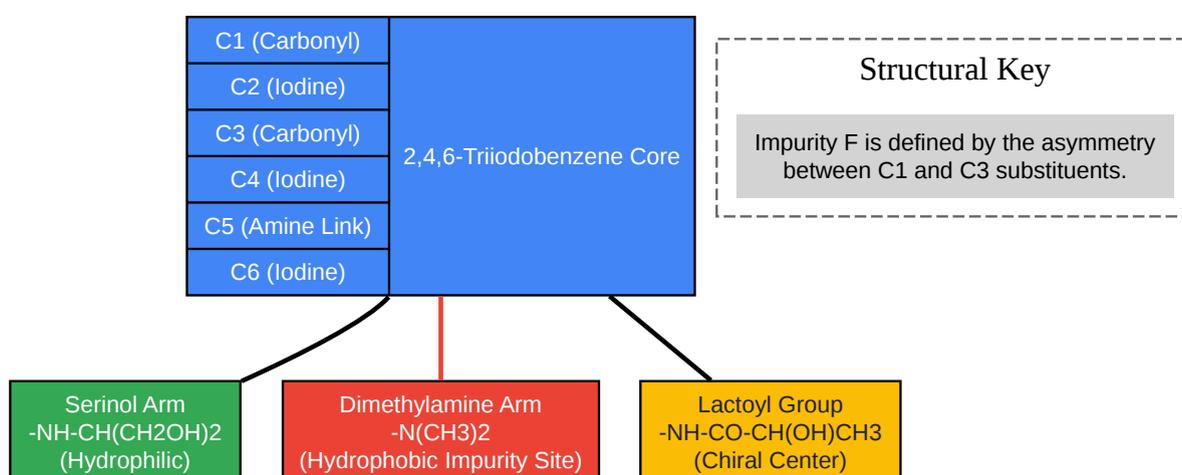
Net Loss of CH

O

(-46 Da)

Structural Topology

The molecule retains the triiodinated benzene core essential for radiopacity but exhibits altered solubility and retention characteristics due to the loss of hydroxyl groups on the dimethylamide arm.



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Figure 1: Topological representation of **lopamidol EP Impurity F**, highlighting the critical substitution of the serinol group with a dimethylamine moiety at the C3 position.[1][2]

Mechanistic Origin: The Competitive Amidation Pathway

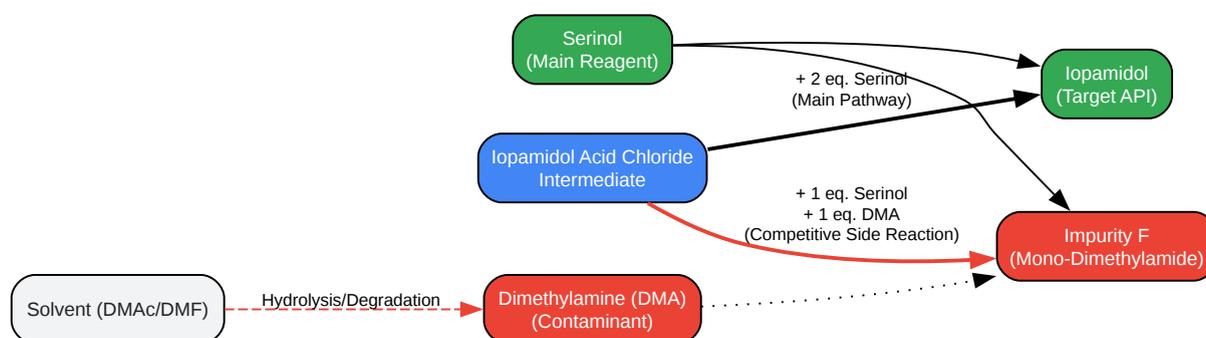
The formation of Impurity F is a classic example of a Reactive Solvent Impurity scenario. It typically occurs during the final amidation step of the lopamidol synthesis.

The "Dimethylamine Vector"

The synthesis of lopamidol involves reacting 5-[(2S,2S)-2-hydroxypropanoylamino]-2,4,6-triiodoisophthaloyl dichloride (Acid Chloride Intermediate) with 2-amino-1,3-propanediol (Serinol).

- **Solvent Risk:** This reaction is frequently conducted in polar aprotic solvents like Dimethylacetamide (DMAc) or Dimethylformamide (DMF).
- **Degradation:** Under thermal stress or acidic/basic conditions, DMAc/DMF hydrolyzes to release Dimethylamine (DMA).
- **Competition:** The liberated DMA is a potent nucleophile. It competes with Serinol for the acyl chloride sites on the intermediate. Because DMA is less sterically hindered than Serinol, even trace amounts (ppm levels) can lead to significant formation of Impurity F.

Synthesis Pathway Diagram



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Figure 2: Competitive amidation pathway showing how solvent degradation products (Dimethylamine) intercept the acid chloride intermediate to form Impurity F.

Analytical Characterization & Control

Detecting Impurity F requires an analytical method capable of resolving the hydrophobic shift caused by the dimethyl group.

Chromatographic Behavior (HPLC/UPLC)

Impurity F is significantly more hydrophobic than lopamidol due to the replacement of a hydrophilic diol (serinol) with a lipophilic dimethyl group.

- Column: C18 (Octadecylsilyl) stationary phase.
- Elution Order: Impurity F will elute after lopamidol (Reverse Phase).
- Relative Retention Time (RRT): Typically ~1.2 to 1.4 relative to lopamidol, depending on the gradient slope.

Mass Spectrometry (LC-MS) Profile

- Ionization: ESI Positive Mode ().
- Parent Ion:
(Calculated MW 731.06).
- Fragmentation Pattern:
 - Loss of Iodine (-127 Da).
 - Loss of Dimethylamine fragment (-45 Da) is a diagnostic marker distinguishing it from other impurities like Impurity B (Des-methyl) or Impurity A.

Control Strategy

To maintain Impurity F below the EP reporting threshold (typically 0.05% or 0.10%), the following controls are mandatory:

- Solvent Quality: Use "Distilled in Glass" or high-purity grade DMAc/DMF with certified low dimethylamine content (<10 ppm).
- Process Temperature: Maintain amidation temperatures as low as possible (<10°C) to inhibit in-situ solvent hydrolysis.

- Scavenging: In some protocols, a weak acid wash or inert gas sparging of the solvent prior to reaction can remove volatile amines.

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- To cite this document: BenchChem. [Technical Guide: Iopamidol EP Impurity F – Structural Elucidation, Origin, and Control]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b602066#iopamidol-ep-impurity-f-chemical-structure\]](https://www.benchchem.com/product/b602066#iopamidol-ep-impurity-f-chemical-structure)

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